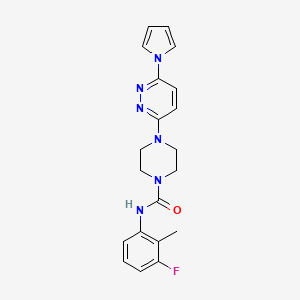

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-2-methylphenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-15-16(21)5-4-6-17(15)22-20(28)27-13-11-26(12-14-27)19-8-7-18(23-24-19)25-9-2-3-10-25/h2-10H,11-14H2,1H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWQVRKEZWYWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

Substitution with Pyrrole: The pyrrole group can be introduced via a nucleophilic substitution reaction, where the pyridazine ring is treated with a pyrrole derivative in the presence of a base.

Attachment of Piperazine: The piperazine ring is then attached through a coupling reaction, often using a reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Introduction of the Fluoro-Methylphenyl Group:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antihypertensive Activity

Research has indicated that compounds containing pyridazine and piperazine moieties exhibit significant antihypertensive effects. A study on related pyridazine derivatives demonstrated moderate to strong antihypertensive activity in spontaneously hypertensive rats, suggesting that the structural features of these compounds can be optimized for therapeutic use against hypertension . The incorporation of the pyrrole ring in similar compounds was hypothesized to reduce side effects associated with traditional antihypertensive drugs, leading to the development of new candidates for clinical trials .

Anti-inflammatory Properties

The synthesis of derivatives related to the target compound has shown promising anti-inflammatory activities. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit prostaglandin synthesis, a key mediator in inflammatory responses. These compounds demonstrated lower ulcerogenic activities compared to standard anti-inflammatory drugs like Diclofenac, indicating a favorable safety profile . The design principles from these studies could be applied to optimize the target compound for enhanced anti-inflammatory effects.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide to various biological targets. These computational approaches help in understanding how modifications to the compound's structure can influence its biological activity. For instance, docking simulations have been used to explore interactions with receptors involved in pain and inflammation pathways, providing insights into potential therapeutic applications .

Anticancer Potential

Emerging evidence suggests that piperazine-containing compounds can exhibit anticancer properties. The structural similarities between the target compound and known anticancer agents warrant further investigation into its cytotoxic effects against various cancer cell lines. Preliminary studies on analogs have shown promise in inhibiting tumor growth, making this an area ripe for exploration .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]

- Structure : Shares the piperazine-carboxamide backbone but replaces the pyrrole-pyridazine group with a chroman-trifluoromethyl moiety.

- Activity: Potent FAAH inhibitor (IC₅₀ = 8.8 nM for human FAAH; 10 nM for rat FAAH) with >200-fold selectivity over 137 off-target proteins.

- Physicochemical Properties : Optimized for brain penetration, critical for central nervous system applications.

Quinazoline Derivatives (A25–A30)

- Example: A28 [N-(3-Fluoro-2-methylphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide] Structure: Replaces the pyrrole-pyridazine group with a quinazolinone-methyl moiety. Physicochemical Properties: Melting point = 193.3–195.2°C; moderate synthetic yield (47.7%). Similar aryl substituents (3-fluoro-2-methylphenyl) suggest shared SAR for solubility and target binding . Activity: Quinazoline derivatives are typically explored for kinase inhibition or anticancer activity, though specific targets for A28 remain uncharacterized in the evidence.

Pyridazinone Derivatives (T1–T12)

- Example: 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Structure: Retains the pyridazinone core but lacks the pyrrole substituent; incorporates a 2-fluorophenylpiperazine group. Synthesis: Synthesized via hydrolysis of chloropyridazine precursors, highlighting divergent synthetic routes compared to the target compound .

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6)

- Structure : Features a chloro-trifluoromethylpyridine group instead of pyrrole-pyridazine; aryl substituent is 3-(trifluoromethyl)phenyl.

Comparative Data Table

Key Research Findings and Insights

- Structural Determinants of Activity: The pyrrole-pyridazine group in the target compound may confer unique electronic effects or steric properties compared to chroman (PKM-833) or quinazolinone (A28) cores. Fluorine substituents (e.g., 3-fluoro-2-methylphenyl) are conserved across analogs, suggesting their role in enhancing binding affinity or metabolic stability .

- Synthetic Accessibility :

- Selectivity Challenges :

- PKM-833’s high selectivity for FAAH underscores the importance of substituent optimization to minimize off-target interactions, a consideration relevant to the target compound’s design .

Biological Activity

The compound 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including its interactions with various biological targets, synthesis, and potential therapeutic applications.

This compound belongs to a class of piperazine derivatives, characterized by the presence of a pyridazinone moiety and a pyrrole ring. The molecular formula is with a molecular weight of approximately 347.42 g/mol. The structure includes several functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound has been achieved through several methods, often involving the coupling of piperazine derivatives with pyridazinone intermediates. The reaction typically requires specific conditions such as temperature control and the use of catalysts to enhance yield and purity. A notable study detailed the optimization of reaction conditions for synthesizing similar compounds, which could be adapted for this derivative .

1. Monoamine Oxidase Inhibition

Research has shown that related compounds with similar structures exhibit significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. For instance, derivatives containing the piperazine moiety have demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition . This suggests that our compound may also possess similar inhibitory properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

2. Antibacterial Activity

Pyrrole-containing compounds have been noted for their antibacterial properties. In vitro studies on related pyrrole derivatives have shown potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of the pyrrole ring in our compound could enhance its effectiveness against bacterial infections.

3. Cytotoxicity Studies

Cytotoxic effects were evaluated using healthy fibroblast cell lines (L929). Compounds structurally similar to our target showed varying degrees of cytotoxicity, with some exhibiting significant cell death at higher concentrations while others remained non-toxic at lower doses . This indicates that our compound may need thorough testing to ascertain its safety profile.

Case Study 1: Neuroprotective Potential

A study evaluated the neuroprotective effects of piperazine derivatives on neuronal cells subjected to oxidative stress. The results indicated that certain substitutions on the piperazine ring enhanced neuroprotection, suggesting that modifications similar to those present in our compound could yield beneficial effects in neurodegenerative models .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of pyrrole-based compounds against resistant bacterial strains. The study highlighted that modifications in the side chains significantly impacted antibacterial activity, reinforcing the need for structural optimization in our compound’s development .

Research Findings Summary Table

| Biological Activity | Target | IC50/MIC Values | Notes |

|---|---|---|---|

| MAO-B Inhibition | Monoamine Oxidase | 0.013 µM | Selective inhibitor; potential for AD treatment |

| Antibacterial Activity | Staphylococcus aureus | 3.12 - 12.5 µg/mL | Effective against Gram-positive bacteria |

| Cytotoxicity | L929 Fibroblast Cells | IC50: Varies | Need further safety evaluations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.